3-tert-butyl-1-pentyl-1H-pyrazol-5-amine
Description
3-tert-Butyl-1-pentyl-1H-pyrazol-5-amine is a pyrazole derivative featuring a tert-butyl group at position 3, a pentyl chain at position 1, and an amine group at position 5 (Figure 1). The tert-butyl group enhances steric bulk and lipophilicity, while the pentyl chain may influence solubility and membrane permeability.
Properties
Molecular Formula |
C12H23N3 |
|---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
5-tert-butyl-2-pentylpyrazol-3-amine |
InChI |
InChI=1S/C12H23N3/c1-5-6-7-8-15-11(13)9-10(14-15)12(2,3)4/h9H,5-8,13H2,1-4H3 |
InChI Key |
RUSYDBDIOXWLEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=CC(=N1)C(C)(C)C)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among pyrazole-5-amine derivatives include substituents at positions 1 and 3, which significantly alter molecular weight, lipophilicity, and electronic properties.
Table 1: Structural and Physicochemical Comparison
*Note: Data for this compound are extrapolated from analogs.
Pharmacological and Functional Activities
- Antimicrobial Activity : Chlorinated analogs (e.g., 1-(2,4-dichlorophenyl)) exhibit enhanced activity due to electron-withdrawing effects .
- Kinase Inhibition: Derivatives like 4-(tert-butyl)-N-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzamide (SI112) show GAT (γ-aminobutyric acid transporter) inhibition, suggesting the tert-butyl group enhances binding affinity .
- Hydrogen Bonding : The amine group at position 5 participates in hydrogen-bonded networks, influencing crystallinity and supramolecular assembly .
Electronic and Steric Effects
- Electron-Donating Groups : Methoxy substituents (e.g., in N-(4-methoxybenzyl) analogs) increase electron density at the pyrazole ring, altering reactivity in electrophilic substitutions .
- Steric Effects : Bulky tert-butyl groups reduce rotational freedom, stabilizing specific conformations critical for ligand-receptor interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
